Benzyl (4-bromo-3-fluorophenyl)carbamate
Overview
Description
“Benzyl (4-bromo-3-fluorophenyl)carbamate” is a chemical compound with the molecular formula C14H11BrFNO2 . It has a molecular weight of 324.14 g/mol . It is also known as “Torezolid Impurity 17” and “(4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester” among other names . This compound is one of the impurities of Tedizolid, which is an antibacterial agent effective in the treatment of bacterial skin infections .
Molecular Structure Analysis
The molecular structure of “Benzyl (4-bromo-3-fluorophenyl)carbamate” can be represented by the InChI code: 1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
. The Canonical SMILES representation is: C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F
.
Physical And Chemical Properties Analysis
“Benzyl (4-bromo-3-fluorophenyl)carbamate” has a molecular weight of 324.14 g/mol . It has a computed XLogP3 value of 3.4 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų and it has a heavy atom count of 19 .
Scientific Research Applications
Cholinesterase Inhibition : A study by Kos et al. (2021) synthesized a library of novel compounds, including benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate, to act as potential acetyl- and butyrylcholinesterase inhibitors. This research is significant in the context of treating neurological disorders like Alzheimer's disease.
Antimicrobial Activity : Limban et al. (2011) investigated the antimicrobial potential of various acylthioureas, including compounds with a structure similar to benzyl (4-bromo-3-fluorophenyl)carbamate. Their findings, as detailed in their publication "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives", indicate the potential of such derivatives in the development of new antimicrobial agents.
Photocatalytic Decomposition Studies : Research by Wissiak et al. (2000) on the photodegradation of halosubstituted benzyl alcohols, a class to which benzyl (4-bromo-3-fluorophenyl)carbamate belongs, reveals insights into the environmental impact and degradation of such compounds.
Drug Development : In the context of drug development, Rahmathullah et al. (1999) synthesized several carbamate analogues for evaluation against Pneumocystis carinii pneumonia. This research highlights the utility of benzyl carbamates in synthesizing potential therapeutic agents.
Catalysis in Organic Synthesis : Zhang et al. (2006) studied the use of benzyl carbamate derivatives in catalysis, specifically in the intramolecular hydroamination of N-allenyl carbamates. Their paper, "Highly active Au(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles," explores the efficient synthesis of complex organic molecules.
Lipophilicity Studies : Jankech et al. (2020) investigated the hydro-lipophilic properties of a series of fluorinated benzyl carbamates, including compounds structurally related to benzyl (4-bromo-3-fluorophenyl)carbamate, to understand their potential anti-inflammatory and anticholinesterase activities. Their study "Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides" provides insights into the physicochemical properties influencing the biological activity of these compounds.
Safety And Hazards
properties
IUPAC Name |
benzyl N-(4-bromo-3-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMRBYILBFUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736731 | |
Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromo-3-fluorophenyl)carbamate | |
CAS RN |
510729-01-8 | |
Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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